Cas no 1780565-48-1 (2,2-difluoro-3-(thiolan-2-yl)propan-1-amine)

2,2-difluoro-3-(thiolan-2-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine
- EN300-1962998
- 1780565-48-1
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- インチ: 1S/C7H13F2NS/c8-7(9,5-10)4-6-2-1-3-11-6/h6H,1-5,10H2
- InChIKey: JUXSAHTUBYZCAA-UHFFFAOYSA-N
- ほほえんだ: S1CCCC1CC(CN)(F)F
計算された属性
- せいみつぶんしりょう: 181.07367692g/mol
- どういたいしつりょう: 181.07367692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 51.3Ų
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1962998-0.5g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 0.5g |
$1770.0 | 2023-09-17 | ||
Enamine | EN300-1962998-2.5g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 2.5g |
$3611.0 | 2023-09-17 | ||
Enamine | EN300-1962998-5g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 5g |
$5345.0 | 2023-09-17 | ||
Enamine | EN300-1962998-1g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 1g |
$1844.0 | 2023-09-17 | ||
Enamine | EN300-1962998-10g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 10g |
$7927.0 | 2023-09-17 | ||
Enamine | EN300-1962998-0.1g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 0.1g |
$1623.0 | 2023-09-17 | ||
Enamine | EN300-1962998-1.0g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 1g |
$1844.0 | 2023-05-31 | ||
Enamine | EN300-1962998-0.25g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 0.25g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1962998-0.05g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 0.05g |
$1549.0 | 2023-09-17 | ||
Enamine | EN300-1962998-10.0g |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine |
1780565-48-1 | 10g |
$7927.0 | 2023-05-31 |
2,2-difluoro-3-(thiolan-2-yl)propan-1-amine 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Book reviews
2,2-difluoro-3-(thiolan-2-yl)propan-1-amineに関する追加情報
Introduction to 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine (CAS No. 1780565-48-1) and Its Emerging Applications in Chemical Biology
The compound 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine (CAS No. 1780565-48-1) represents a fascinating intersection of fluorinated heterocycles and amine functionalities, making it a subject of growing interest in the field of chemical biology and drug discovery. Its unique structural features—comprising a difluorinated propanamine core linked to a thiolane moiety—endow it with distinctive chemical properties that have been leveraged in various research applications.
Fluorinated compounds are increasingly recognized for their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. The presence of two fluorine atoms in the difluoropropyl group of this compound introduces electronic and steric effects that can significantly influence its interactions with biological targets. Meanwhile, the thiolan ring, a five-membered sulfur-containing heterocycle, is known for its versatility in medicinal chemistry due to its ability to form stable disulfide bonds and engage in hydrogen bonding interactions.
Recent studies have highlighted the potential of such structurally complex molecules in developing novel therapeutic agents. For instance, the combination of fluorine substitution with thiolan-based scaffolds has been explored in the design of protease inhibitors and kinase modulators. The amine group at the C1 position further provides a handle for further derivatization, allowing chemists to fine-tune solubility, bioavailability, and target specificity.
In the realm of drug discovery, the compound’s ability to act as a precursor for more complex molecules has garnered attention. Researchers have utilized derivatives of 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine to develop candidates targeting neurological disorders, where precise modulation of molecular interactions is critical. The fluorine atoms enhance metabolic resilience, reducing degradation by enzymes such as cytochrome P450 monooxygenases, while the thiolan ring contributes to favorable pharmacokinetic properties.
Moreover, computational modeling studies have suggested that this compound exhibits promising binding affinity for certain enzyme families involved in cancer pathways. The difluoropropyl group disrupts hydrophobic pockets in target proteins, while the thiolan moiety engages in critical hydrogen bonding networks. Such insights have guided synthetic efforts toward optimizing lead compounds for clinical trials.
The synthesis of 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine presents unique challenges due to its sensitive functional groups. However, advances in transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled efficient access to this motif. Recent publications detail novel methodologies for introducing fluorine atoms with high selectivity, ensuring that the desired stereoisomer is obtained without unwanted byproducts.
From a biochemical perspective, the compound’s amine functionality serves as a nucleophilic site for post-synthetic modifications. This has been exploited in generating libraries of analogs for high-throughput screening (HTS), where subtle changes in the scaffold can reveal new biological activities. Such libraries are particularly valuable in identifying inhibitors of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules.
The role of fluorine-containing compounds in modern medicine cannot be overstated. Their incorporation into drug candidates often leads to improved pharmacological profiles, including prolonged half-life and reduced side effects. The case of 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine exemplifies how structural innovation can drive therapeutic progress by combining multiple privileged moieties into a single entity.
In conclusion, this compound represents a compelling example of how structural complexity can be leveraged to develop novel bioactive molecules. Its unique combination of fluorinated aliphatics and thiolan heterocycles makes it a valuable scaffold for further medicinal chemistry exploration. As research continues to uncover new biological targets and synthetic strategies, compounds like 2,2-difluoro-3-(thiolan-2-yl)propan-1-amine will undoubtedly play a pivotal role in shaping the future of chemical biology and drug development.
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